

Application Notes and Protocols for SR 142948-C3-NHMe In Vivo Research

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the available research for the neurotensin receptor antagonist SR 142948. **SR 142948-C3-NHMe** is the methylated derivative of SR 142948[1]. While specific in vivo data for **SR 142948-C3-NHMe** is not readily available, the protocols for SR 142948 are presented here as a foundational guide.

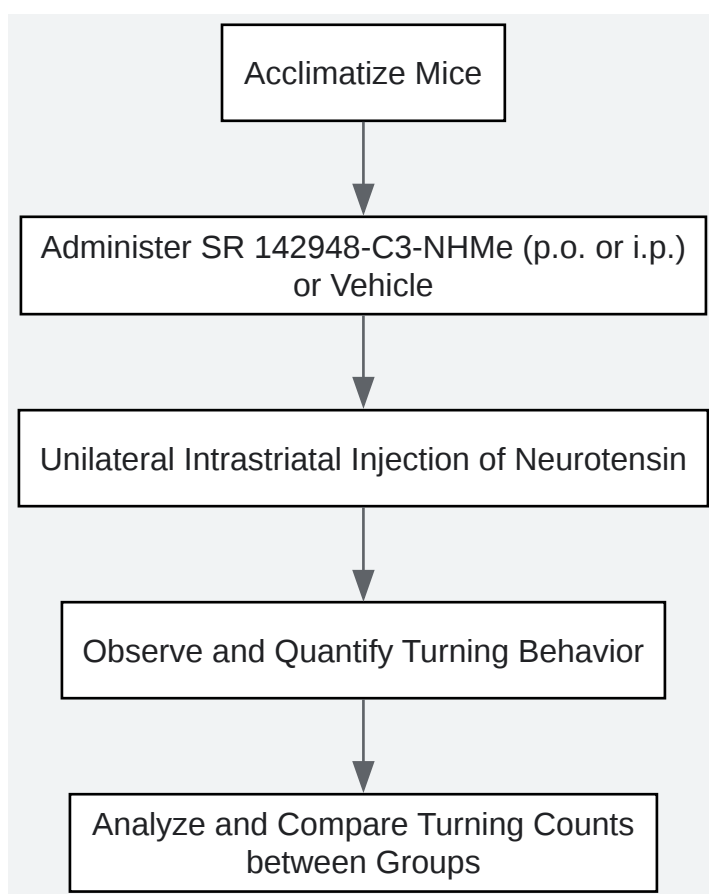
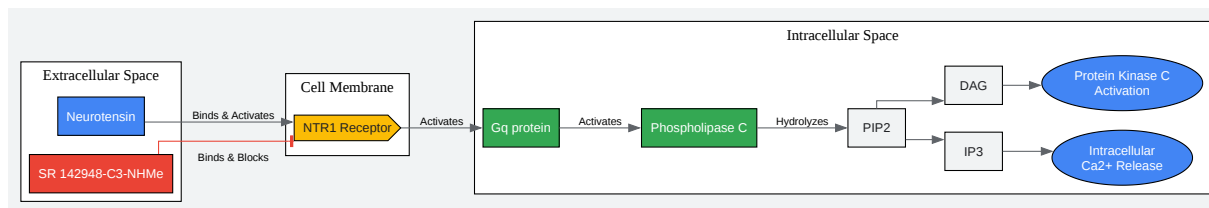
Researchers should perform dose-response studies and other necessary validations for **SR 142948-C3-NHMe**.

Introduction

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin receptor (NTR1)[2][3]. Neurotensin is a tridecapeptide that plays a role in various physiological processes within the central nervous system and the periphery. The modulation of neurotensin signaling through receptor antagonism is a key area of interest for therapeutic development in psychiatric disorders and other conditions[2]. SR 142948 has been shown to be orally active and to cross the blood-brain barrier[2][3]. These characteristics make it, and its derivatives like **SR 142948-C3-NHMe**, valuable tools for in vivo research.

Mechanism of Action: Neurotensin Receptor Signaling

Neurotensin exerts its effects by binding to G protein-coupled receptors, primarily the high-affinity neurotensin receptor 1 (NTR1). Upon activation by neurotensin, the NTR1 receptor can couple to different G proteins, leading to the activation of various downstream signaling pathways. A primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). SR 142948 acts as an antagonist at the NTR1 receptor, blocking the binding of neurotensin and thereby inhibiting these downstream signaling events[2][3].



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References

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- To cite this document: BenchChem. [Application Notes and Protocols for SR 142948-C3-NHMe In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616320#sr-142948-c3-nhme-in-vivo-experimental-protocol]

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